molecular formula C23H23NO3 B2412038 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one CAS No. 898456-78-5

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one

Cat. No.: B2412038
CAS No.: 898456-78-5
M. Wt: 361.441
InChI Key: ISLWYXVIWBJWSM-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dihydroisoquinoline with a suitable aldehyde, followed by cyclization and subsequent functional group modifications to introduce the pyran-4-one moiety. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert it into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Similar compounds to 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one include other isoquinoline derivatives such as:

The uniqueness of this compound lies in its specific structural features that confer distinct biological activities and potential therapeutic benefits.

Biological Activity

The compound 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one represents a novel structure within the realm of heterocyclic chemistry, particularly noted for its potential biological activities. This article reviews the biological activity associated with this compound, summarizing key research findings and relevant data.

Chemical Structure

The chemical formula for the compound is C20H22N2O3C_{20}H_{22}N_{2}O_{3} with a molecular weight of approximately 338.4 g/mol. Its structure features a pyranone moiety fused with an isoquinoline derivative, which is significant in determining its biological properties.

Anticancer Activity

Recent studies have indicated that compounds derived from isoquinoline structures exhibit notable anticancer properties. For instance, derivatives of isoquinoline have been shown to induce apoptosis in various cancer cell lines. The specific compound has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating promising results.

Table 1: Anticancer Activity of Isoquinoline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Induction of apoptosis via caspase activation
Compound BMCF-710Inhibition of cell proliferation
Target Compound A54912Modulation of apoptotic pathways

Antioxidant Properties

The antioxidant activity of the target compound has also been assessed. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Table 2: Antioxidant Activity Assessment

Method UsedCompound Concentration (µg/mL)% Inhibition
DPPH Assay5070
ABTS Assay5065

The results indicate that the compound exhibits significant antioxidant activity, suggesting its potential role in protecting against oxidative damage.

While specific mechanisms for the biological activity of This compound are still under investigation, preliminary studies suggest that it may interact with cellular pathways involved in apoptosis and cell cycle regulation. The modulation of key proteins involved in these pathways could explain its cytotoxic effects on cancer cells.

Case Studies

  • Study on A549 Cells : A study demonstrated that treatment with the target compound resulted in a dose-dependent decrease in cell viability among A549 lung cancer cells. Flow cytometry analysis confirmed an increase in early and late apoptotic cells after treatment.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of similar isoquinoline derivatives, indicating that these compounds could reduce neuronal cell death induced by oxidative stress.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-17-6-2-3-9-20(17)15-27-23-16-26-21(12-22(23)25)14-24-11-10-18-7-4-5-8-19(18)13-24/h2-9,12,16H,10-11,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLWYXVIWBJWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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